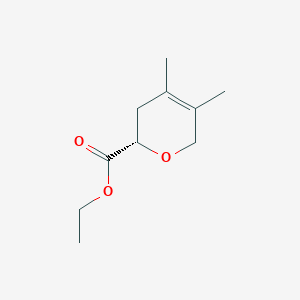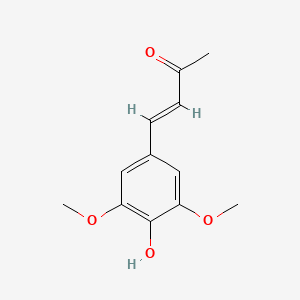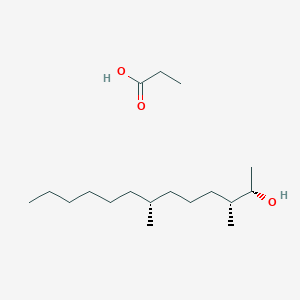![molecular formula C23H22N2Se B12570295 Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- CAS No. 191794-03-3](/img/structure/B12570295.png)
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- is a heterocyclic compound that contains a pyridazine ring. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry. This particular compound is notable for its unique structure, which includes a phenylseleno group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-tetrahydropyridazines typically involves the (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This method is efficient, offering high yields and good functional group tolerance. The reaction conditions are generally mild, and the process is operationally simple, making it attractive for synthetic chemists.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-pyridazine undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, deselenated pyridazines, and substituted pyridazines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and pharmacological activities.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing the compound’s biological activity. The pyridazine ring can interact with biological targets, potentially inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A simpler structure without the phenylseleno group.
Pyridazinone: Contains an oxygen atom in the ring, offering different pharmacological properties.
Phenylselenopyridazine: Similar structure but with different substituents.
Uniqueness
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
191794-03-3 |
|---|---|
Molekularformel |
C23H22N2Se |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
2,6-diphenyl-3-(phenylselanylmethyl)-4,5-dihydro-3H-pyridazine |
InChI |
InChI=1S/C23H22N2Se/c1-4-10-19(11-5-1)23-17-16-21(18-26-22-14-8-3-9-15-22)25(24-23)20-12-6-2-7-13-20/h1-15,21H,16-18H2 |
InChI-Schlüssel |
KAUJVECQJOWAKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NN(C1C[Se]C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)



![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)


![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)

![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

